molecular formula C16H15N3O4S B15154837 3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole

3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole

Cat. No.: B15154837
M. Wt: 345.4 g/mol
InChI Key: FHEJOKCDSQOJAA-UHFFFAOYSA-N
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Description

3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrrolidine sulfonyl group, a furan ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine sulfonyl group: This step involves the sulfonylation of the furan ring using pyrrolidine and a sulfonyl chloride reagent.

    Formation of the oxadiazole ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the phenyl ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic reagents are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring and other functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the phenyl or furan rings.

Scientific Research Applications

3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with receptors: Modulating receptor activity and influencing signal transduction pathways.

    Disrupting cellular processes: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-oxadiazole: Lacks the furan and pyrrolidine sulfonyl groups, resulting in different biological activities.

    5-(Pyrrolidin-1-ylsulfonyl)furan-2-yl derivatives: Similar structure but without the oxadiazole ring, leading to variations in reactivity and applications.

    Phenyl-substituted furans: Differ in the presence of the oxadiazole and pyrrolidine sulfonyl groups, affecting their chemical and biological properties.

Uniqueness

3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

3-phenyl-5-(5-pyrrolidin-1-ylsulfonylfuran-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H15N3O4S/c20-24(21,19-10-4-5-11-19)14-9-8-13(22-14)16-17-15(18-23-16)12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2

InChI Key

FHEJOKCDSQOJAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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